![molecular formula C17H11F2N3S B2450354 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide CAS No. 1825529-52-9](/img/structure/B2450354.png)
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds and have diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized using techniques such as cyclization, condensation, and substitution reactions .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a cyanamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .Scientific Research Applications
Novel Acceptor in Conjugated Polymers
The synthesis of novel acceptors like cyano substituted benzothiadiazoles has shown that replacing fluorine substituents in polymers with cyano groups can alter charge transport from unipolar p-type to unipolar n-type. This change in electron affinity and optical band gaps due to the cyano groups has significant implications in the field of materials science and electronic devices (Casey et al., 2015).
Antimicrobial and Antifungal Applications
Thiazole derivatives have been studied for their antimicrobial and antifungal properties. Compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole have shown moderate antibacterial activity against certain strains of bacteria and high antifungal activity against specific fungal strains. This highlights their potential in developing new antimicrobial and antifungal agents (Kubba & Rahim, 2018).
Anticancer Potential
Thiazole and thiadiazole derivatives have shown promise as anticancer agents. Studies on compounds containing thiazole moieties have revealed significant anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential for these compounds in cancer therapy (Gomha et al., 2017).
Corrosion Inhibition
Research on thiazoles has also indicated their effectiveness as corrosion inhibitors, particularly on copper surfaces. This could be highly beneficial in industrial applications where corrosion resistance is crucial (Farahati et al., 2019).
Future Directions
properties
IUPAC Name |
[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3S/c18-13-7-4-8-14(19)17(13)15-10-23-16(21-15)9-22(11-20)12-5-2-1-3-6-12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOPWJXVGSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=NC(=CS2)C3=C(C=CC=C3F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.